molecular formula C9H17N5 B13196954 N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine

N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13196954
M. Wt: 195.27 g/mol
InChI Key: INQUDXYXLJXSTF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and dimethylamine groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

    Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is employed in biological research to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular mechanisms in cells and organisms.

    Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on the cell surface, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-(pyrrolidin-1-yl)methanamine: A similar compound with a pyrrolidine ring and dimethylamine group but lacking the triazole ring.

    5-(Pyrrolidin-1-yl)methyl-1H-1,2,4-triazole: A compound with a triazole ring and pyrrolidine ring but without the dimethylamine group.

    N,N-Dimethyl-1H-1,2,4-triazol-3-amine: A compound with a triazole ring and dimethylamine group but lacking the pyrrolidine ring.

Uniqueness

N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of its triazole ring, pyrrolidine ring, and dimethylamine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the triazole ring enhances its stability and biological activity, while the pyrrolidine ring and dimethylamine groups contribute to its solubility and reactivity.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

N,N-dimethyl-5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5/c1-13(2)9-10-8(11-12-9)7-14-5-3-4-6-14/h3-7H2,1-2H3,(H,10,11,12)

InChI Key

INQUDXYXLJXSTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=N1)CN2CCCC2

Origin of Product

United States

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